1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of diphenyl-1-(4-chloroanilino)-1-[3-(tri-n-butylstannyl)-phenyl]methyl phosphonate was determined using 13 C-NMR spectroscopy4.
Chemical Reactions Analysis
The Knoevenagel Condensation is a chemical reaction where an enol intermediate is formed initially. This enol reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination5.
Physical And Chemical Properties Analysis
4-Chloroaniline is a colourless to slightly amber-coloured crystalline solid aniline derivative with a mild aromatic odour1. It has the chemical formula C6H6ClN, and its relative molecular mass is 127.571.
Safety And Hazards
4-Chloroaniline is classified as very toxic and a possible carcinogen. It is toxic if swallowed, in contact with skin or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects78.
Future Directions
The future directions of research on such compounds could involve further exploration of their synthesis, properties, and potential applications. This could include investigating their use in pharmaceuticals, their environmental impact, and their potential as materials in various industries. However, due to the lack of specific information on “1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol”, it’s difficult to provide more detailed future directions.
properties
IUPAC Name |
3-(4-chloroanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-11-15(12-5-3-2-4-6-12)20(16(21)18-11)19-14-9-7-13(17)8-10-14/h2-10,19H,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXNPRWRKZQXIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloroanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione |
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